tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate
CAS No.: 1638743-92-6
Cat. No.: VC2730168
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1638743-92-6 |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.3 g/mol |
IUPAC Name | tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Standard InChI Key | DUYDMHWWVXLFDB-SECBINFHSA-N |
Isomeric SMILES | C[C@@H]1CCNCCN1C(=O)OC(C)(C)C |
SMILES | CC1CCNCCN1C(=O)OC(C)(C)C |
Canonical SMILES | CC1CCNCCN1C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Basic Chemical Information
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a nitrogen-containing heterocyclic compound with distinct structural features. The basic chemical information for this compound is summarized in Table 1.
Table 1: Basic Chemical Properties of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate
Property | Value |
---|---|
CAS Number | 1638743-92-6 |
Molecular Formula | C₁₁H₂₂N₂O₂ |
Molecular Weight | 214.309 g/mol |
Storage Conditions | Room temperature |
Product Category | Protein Degrader Building Block |
This compound possesses a molecular structure that includes a seven-membered diazepane ring with two nitrogen atoms, a methyl substituent at the 7-position with R-stereochemistry, and a tert-butyloxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms .
Structural Characteristics
The structural backbone of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate consists of a 1,4-diazepane ring system, which is a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The compound features specific stereochemistry at the 7-position, with the methyl group in the R-configuration, which is critical for its biological activity and synthetic utility .
The tert-butyloxycarbonyl (Boc) group attached to the nitrogen at position 1 serves as a protecting group commonly used in organic synthesis. This group provides stability during various chemical reactions and can be selectively removed under acidic conditions, making it particularly useful in multistep synthetic pathways .
Chemical Identifiers and Nomenclature
This compound is known by several synonyms in chemical databases and research literature, reflecting different naming conventions in organic chemistry. Table 2 presents the various identifiers and alternative names for this compound.
Table 2: Chemical Identifiers and Synonyms
Identifier Type | Value |
---|---|
IUPAC Name | tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate |
Common Synonyms | (R)-4-Boc-5-methyl-1,4-diazepane; (R)-1-Boc-7-methyl-1,4-diazepane; (R)-tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 |
Standard InChIKey | DUYDMHWWVXLFDB-UHFFFAOYSA-N |
SMILES | CC1CCNCCN1C(=O)OC(C)(C)C |
PubChem Compound ID | 71305273 |
Synthesis and Preparation Methods
General Synthetic Approaches
While the search results don't provide specific synthetic routes for tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate itself, information about its use in synthetic pathways provides insights into common methods involving this compound. Typically, compounds of this nature are synthesized through selective protection of nitrogen atoms in the diazepane core structure, followed by stereochemical modifications to achieve the desired configuration at the 7-position .
The tert-butyloxycarbonyl (Boc) protecting group is typically introduced using reagents such as di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The stereochemical control at the 7-position might involve either direct stereoselective synthesis or resolution of racemic mixtures to isolate the desired (R)-enantiomer .
Role in Multistep Synthetic Pathways
In research applications, tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. As documented in pharmaceutical research, this compound has been utilized in the development of potent soluble epoxide hydrolase inhibitors with potential therapeutic applications .
A notable synthetic pathway involves the reaction of this compound with carboxylic acids or their derivatives in the presence of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine). The resulting intermediates can then undergo Boc deprotection under acidic conditions (typically trifluoroacetic acid) to yield free amine derivatives that can be further functionalized .
Applications in Research and Development
Pharmaceutical Research Applications
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate has significant applications in pharmaceutical research, particularly in the development of compounds targeting inflammation-related conditions. The diazepane scaffold provides a versatile framework for developing molecules with specific biological activities .
In recent pharmaceutical research, this compound has been utilized in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of inflammatory mediators. These inhibitors have shown promising results in treating various inflammation-induced diseases, including arthritis, acute pancreatitis, and sepsis .
Structure-Activity Relationships
The specific stereochemistry at the 7-position (R-configuration) of the 1,4-diazepane ring system appears to be important for the biological activity of derivatives synthesized from this compound. This structural feature likely contributes to the proper spatial orientation of functional groups when interacting with biological targets .
Research has shown that compounds derived from tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate can exhibit favorable pharmacological properties, including good microsomal stability, moderate plasma protein binding, and acceptable oral bioavailability. These characteristics make them promising candidates for further drug development efforts .
Comparison with Related Compounds
Structural Analogues
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is structurally related to several compounds, including the non-methylated analogue tert-butyl 1,4-diazepane-1-carboxylate (CAS: 112275-50-0). The primary difference between these compounds is the presence of a methyl group at the 7-position with R-stereochemistry in the former .
Table 3: Comparison with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | 1638743-92-6 | C₁₁H₂₂N₂O₂ | 214.309 | Methyl group at 7-position with R-stereochemistry |
tert-butyl 1,4-diazepane-1-carboxylate | 112275-50-0 | C₁₀H₂₀N₂O₂ | 200.28 | No methyl substituent |
The addition of the methyl group and its specific stereochemistry likely confers different chemical reactivity and biological activity compared to the non-methylated analogue, potentially enhancing its utility in certain synthetic applications .
Functional Derivatives
Compounds derived from tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate through further functionalization have shown significant biological activities. For instance, acylation of the secondary amine following Boc deprotection has yielded compounds with enhanced pharmacological properties .
In research focused on soluble epoxide hydrolase inhibitors, derivatives containing propionyl, 2-methylbutyryl, and other acyl groups attached to the diazepane nitrogen showed promising activity. These functional modifications appear to optimize the interaction with the target enzyme, leading to improved potency and pharmacokinetic properties .
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